

Unveiling Chandrananimycin B: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: Chandrananimycin B

Cat. No.: B15159670

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This whitepaper provides a detailed technical overview of the discovery, isolation, and characterization of **Chandrananimycin B**, a novel phenoxazinone antibiotic with potential anticancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and key data associated with this compound.

Discovery of Chandrananimycin B

Chandrananimycin B was discovered as part of a screening program for bioactive compounds from marine actinomycetes. It was isolated from the culture broth of a marine *Actinomadura* sp. isolate, designated M045.^{[1][2]} This discovery highlighted the potential of marine microorganisms as a source of novel secondary metabolites with therapeutic potential.

Experimental Protocols

Fermentation of *Actinomadura* sp. M045

The production of **Chandrananimycin B** was achieved through submerged fermentation of the *Actinomadura* sp. M045 isolate.

- Producing Organism: *Actinomadura* sp. isolate M045.

- **Fermentation Medium:** While the exact medium composition can be varied to optimize production, a typical seed medium would consist of soluble starch, glucose, yeast extract, peptone, and corn steep liquor. The production medium would be similar, with adjustments to the carbon and nitrogen sources to enhance secondary metabolite production.
- **Culture Conditions:** The fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration for a period of 7-10 days.

Extraction and Isolation of Chandrananimycin B

Following fermentation, **Chandrananimycin B** was isolated from the culture broth through a multi-step extraction and chromatographic purification process.

- **Extraction:** The whole culture broth was extracted with an organic solvent such as ethyl acetate. The organic phase, containing the crude extract, was then separated from the aqueous phase and mycelial biomass.
- **Solvent Evaporation:** The ethyl acetate extract was concentrated under reduced pressure to yield a crude residue.
- **Chromatographic Purification:** The crude extract was subjected to a series of chromatographic techniques to purify **Chandrananimycin B**.
 - **Silica Gel Column Chromatography:** The crude extract was first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol.
 - **Sephadex LH-20 Gel Filtration:** Fractions containing **Chandrananimycin B** were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification was achieved using preparative HPLC on a C18 reversed-phase column with a methanol-water gradient system.

Data Presentation

Physico-chemical Properties

Property	Description
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₅
Molecular Weight	300 g/mol
Appearance	Yellowish needles
Solubility	Soluble in methanol, DMSO, and chloroform

Spectroscopic Data for Structure Elucidation

The structure of **Chandrananimycin B** was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Technique	Key Data
Mass Spectrometry (MS)	ESI-MS analysis showed a molecular ion peak corresponding to the calculated molecular weight.
¹ H NMR (DMSO-d ₆)	Provided information on the number and types of protons present in the molecule, including aromatic protons and protons of the side chain.
¹³ C NMR (DMSO-d ₆)	Revealed the presence of 15 carbon atoms, including carbonyl carbons, aromatic carbons, and carbons of the side chain. Specific chemical shift data is available in the primary literature. [1]
2D NMR (COSY, HMQC, HMBC)	These experiments were crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of Chandrananimycin B.

Biological Activity

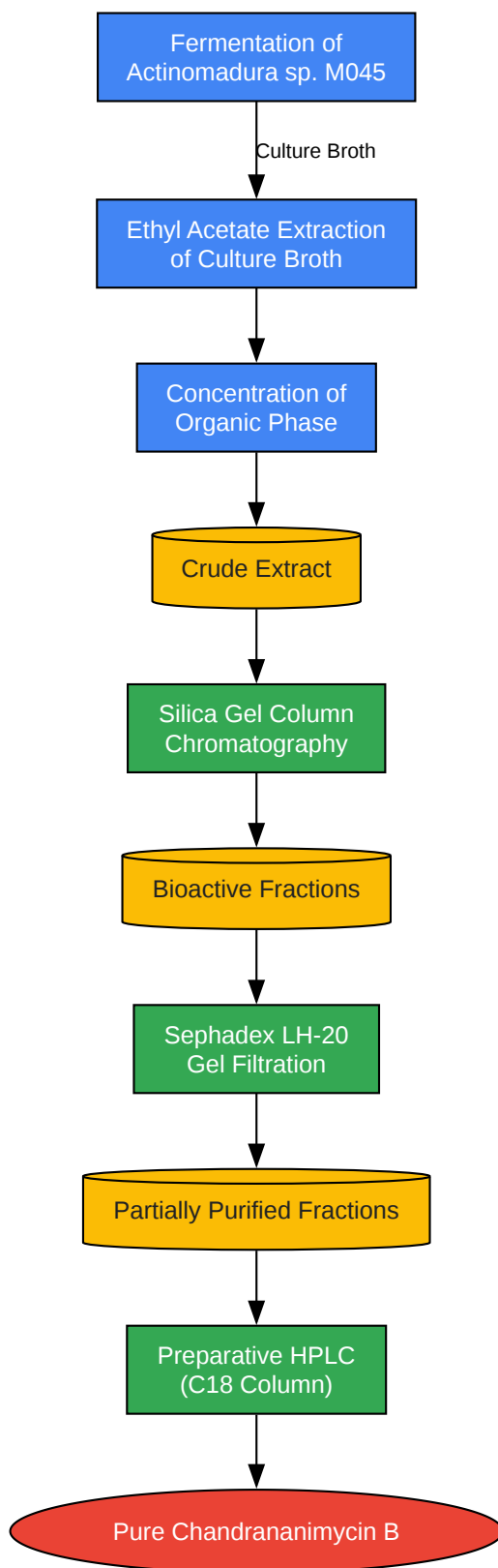
Chandrananimycin B, along with its analogs, has demonstrated cytotoxic activity against a panel of human cancer cell lines.

Cell Line	Cancer Type	IC ₇₀ (µg/mL)
CCL HT29	Colon Carcinoma	Down to 1.4
MEXF 514L	Melanoma	Down to 1.4
LXFA 526L & LXFL 529L	Lung Carcinoma	Down to 1.4
CNCL SF268, LCL H460 & MACL MCF-7	Breast Carcinoma	Down to 1.4
PRCL PC3M	Prostate Cancer	Down to 1.4
RXF 631L	Renal Cancer	Down to 1.4

Note: The reported IC₇₀ values are for Chandrananimycins in general, with specific values for each compound detailed in the primary publication.[\[3\]](#)

Mandatory Visualizations

Experimental Workflow for Isolation of Chandrananimycin B



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Caption: Isolation workflow for **Chandrananimycin B**.

Conclusion

The discovery and isolation of **Chandrananimycin B** from a marine-derived Actinomadura species adds to the growing arsenal of natural products with potential therapeutic applications. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. Further investigation into the mechanism of action and preclinical development of **Chandrananimycin B** is warranted to fully explore its potential as an anticancer agent.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com